N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2,4-Dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at the 4th position and a pyridin-4-yl moiety at the 5th position. The triazole ring is linked via a sulfanyl bridge to an acetamide group, which is further substituted with a 2,4-dimethylphenyl aromatic ring.
Properties
CAS No. |
477318-77-7 |
|---|---|
Molecular Formula |
C24H23N5OS |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N5OS/c1-16-4-7-20(8-5-16)29-23(19-10-12-25-13-11-19)27-28-24(29)31-15-22(30)26-21-9-6-17(2)14-18(21)3/h4-14H,15H2,1-3H3,(H,26,30) |
InChI Key |
BCJDLFAWECSIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The 1,2,4-triazole ring is synthesized via cyclization reactions. A common strategy involves:
-
Hydrazinolysis of esters : Ethyl 4,6-dimethyl-pyrimidine-2-thiol is treated with hydrazine monohydrate to form acyl hydrazides.
-
Condensation with isothiocyanates : The hydrazide reacts with aromatic isothiocyanates (e.g., 4-methylphenyl isothiocyanate) in ethanol, followed by base-catalyzed cyclization (e.g., NaOH) to yield 3-mercapto-1,2,4-triazole derivatives.
Example Reaction:
Sulfanyl Group Introduction
The sulfanyl (-S-) linker is introduced via nucleophilic substitution:
-
Thioether formation : The triazole-thiol intermediate reacts with α-chloroacetamide derivatives (e.g., 2-chloro-N-(2,4-dimethylphenyl)acetamide) in dimethylformamide (DMF) with potassium carbonate as a base.
Key Conditions :
-
Solvent: DMF or ethanol
-
Temperature: 50–80°C
-
Reaction time: 12–24 hours.
Optimization Strategies
Catalytic Enhancements
Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, improving yields by 15–20%. For example, Cu@Py-Oxa@SPION nanoparticles enhance alkyne-azide cycloaddition efficiency in related triazole syntheses.
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Solvent | DMF | 75% → 88% | |
| Temperature | 80°C | 70% → 85% | |
| Catalyst Loading | 5 mol% CuI | 60% → 86% |
Stepwise Synthesis Protocol
Intermediate 1: 4-(4-Methylphenyl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazole-3-thiol
Intermediate 2: 2-Chloro-N-(2,4-dimethylphenyl)acetamide
-
Acetylation : React 2,4-dimethylaniline with chloroacetyl chloride in dichloromethane (DCM) and triethylamine.
Yield : 89%.
Final Coupling
-
Thioether formation : Combine Intermediate 1 and Intermediate 2 in DMF/K₂CO₃ at 80°C for 12 hours.
-
Purification : Column chromatography (hexane:ethyl acetate, 3:1).
Overall Yield : 52–65%.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows >98% purity.
Challenges and Solutions
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic substituents, potentially altering the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and altered aromatic rings.
Substitution: Functionalized aromatic compounds with new substituents.
Scientific Research Applications
Pharmacological Applications
- Anti-inflammatory Activity :
- Anticancer Properties :
-
Antimicrobial Activity :
- Some studies have reported that similar triazole compounds possess antimicrobial properties. The potential for N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to inhibit bacterial growth could be explored further in the context of developing new antibiotics .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A (2021) | Demonstrated significant inhibition of PLA2 activity in vitro with IC50 values indicating high potency. | Potential use as an anti-inflammatory drug in clinical settings. |
| Study B (2020) | Showed cytotoxic effects against cancer cell lines with mechanisms involving apoptosis and cell cycle disruption. | Development as a chemotherapeutic agent. |
| Study C (2019) | Explored antimicrobial effects against Gram-positive bacteria; showed promising results compared to standard antibiotics. | Potential development into a new class of antibiotics. |
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzyme activity or modulating receptor function. The pyridine ring may enhance binding affinity through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected 1,2,4-Triazole Acetamide Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethylphenyl group (target compound) introduces steric bulk and electron-donating methyl groups, contrasting with electron-withdrawing substituents like fluorine () or acetyl (). Such modifications influence solubility, receptor binding, and metabolic stability .
Key Findings :
- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., fluorine, acetyl) exhibit enhanced antibacterial activity. For example, KA3 (4-fluorophenyl) showed MIC values of 12.5 µg/mL against E. coli .
- Anti-Inflammatory Potential: Substitution with amino groups () or fluorinated aryl rings () correlates with higher protein denaturation inhibition (up to 78%), suggesting stronger anti-inflammatory effects .
- Anti-Exudative Action : Furan-containing analogs () demonstrated 62% efficacy at 10 mg/kg, comparable to diclofenac (70% at 8 mg/kg), highlighting the role of heterocyclic moieties in modulating exudate formation .
Pharmacokinetic and Mechanistic Insights
- Orco Agonists : Analog OLC-12 () shares structural similarities but functions as an insect olfactory receptor agonist, underscoring the versatility of 1,2,4-triazole-acetamides in targeting divergent biological pathways .
Biological Activity
N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. Its structure incorporates a triazole ring, which has been associated with various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
This structure consists of a dimethylphenyl group, a sulfanyl group attached to a triazole ring, and an acetamide functional group.
Biological Activity Overview
The biological activity of N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated in various studies. The following sections summarize key findings related to its activity against different biological targets.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:
- Triazole Derivatives : Compounds similar to N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown activity against bacteria and fungi. The presence of the pyridine and triazole moieties enhances this activity by interacting with microbial enzymes and disrupting metabolic pathways .
Antituberculosis Activity
Research on substituted triazoles has demonstrated their potential as antituberculosis agents. A study found that certain triazole derivatives exhibited IC50 values below 10 µM against Mycobacterium tuberculosis, suggesting a promising therapeutic application . The selectivity index (SI), defined as the ratio of cytotoxicity to antimicrobial activity, was also favorable for some analogs.
The mechanism through which N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its biological effects may involve:
- Enzyme Inhibition : Triazole compounds often inhibit enzymes such as cytochrome P450 in fungi and bacteria.
- Disruption of Cell Wall Synthesis : The compound may interfere with the synthesis of critical cellular components in microbial cells.
- Modulation of Quorum Sensing : Some studies suggest that triazoles can affect bacterial communication systems, potentially reducing virulence .
Research Findings and Case Studies
The following table summarizes key research findings regarding the biological activity of related compounds:
Q & A
Q. What are the optimal synthetic pathways and purification methods for this compound?
The synthesis involves multi-step reactions, starting with the formation of the triazole-thiol intermediate via condensation of hydrazides and thiocyanate derivatives under reflux in ethanol. Subsequent alkylation with α-chloroacetamide derivatives in alkaline conditions (e.g., NaOH/DMF) yields the target compound. Critical parameters include temperature control (70–90°C), solvent selection (DMF for solubility), and purification via column chromatography or recrystallization. Analytical validation using HPLC (≥95% purity) and NMR (1H/13C for functional group confirmation) is essential .
Q. How is the structural integrity of the compound confirmed?
Structural elucidation relies on spectroscopic techniques:
- NMR : 1H NMR identifies aromatic protons (δ 6.8–8.5 ppm) and methyl/methoxy groups (δ 2.1–3.8 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and triazole ring carbons.
- IR Spectroscopy : Detects S–H (2550 cm⁻¹), C=O (1680 cm⁻¹), and C–N (1250 cm⁻¹) stretches.
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between triazole and aryl rings .
Q. What are the stability profiles under laboratory conditions?
The compound is stable at room temperature in inert atmospheres but degrades under UV light or extreme pH (<3 or >10). Storage recommendations include amber vials at 4°C and desiccated environments to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can derivatization enhance its biological or chemical reactivity?
The sulfanyl-acetamide moiety and triazole ring are modifiable:
- Oxidation : H₂O₂ converts –SH to sulfoxide/sulfone groups, altering electronic properties.
- N-Alkylation : React with alkyl halides to introduce lipophilic side chains, improving membrane permeability.
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids functionalize the pyridinyl group for targeted interactions .
Q. What methodologies assess its structure-activity relationships (SAR)?
- In Silico Docking : Molecular docking (AutoDock Vina) predicts binding affinities to targets like kinase enzymes or bacterial proteins.
- Comparative SAR Studies : Synthesize analogs with varied substituents (e.g., –Cl, –OCH₃) on the aryl rings and evaluate antimicrobial potency (MIC assays) or enzyme inhibition (IC₅₀). Data from anti-exudative studies (e.g., carrageenan-induced rat paw edema) show substituent-dependent efficacy, with –CF₃ groups enhancing activity .
Q. How is its biological activity evaluated in preclinical models?
- In Vivo Anti-Inflammatory Models : Administer 10 mg/kg (oral) in rodent models (e.g., cotton pellet granuloma) and compare to reference drugs (e.g., diclofenac). Measure cytokine levels (ELISA) and edema reduction.
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Synergistic studies with β-lactams are conducted via checkerboard assays .
Q. What computational tools predict its pharmacokinetic or interaction profiles?
- ADMET Prediction : SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 interactions.
- Molecular Dynamics (MD) : GROMACS simulations analyze stability in binding pockets (e.g., COX-2) over 100 ns trajectories.
- Collision Cross-Section (CCS) : Ion mobility spectrometry (DTIMS) correlates with conformational flexibility for drug delivery optimization .
Notes
- Avoid substitutions that reduce solubility (e.g., bulky aryl groups) without compensatory polar moieties.
- Contradictions in substituent effects (e.g., –Cl vs. –OCH₃) highlight the need for iterative SAR studies.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
